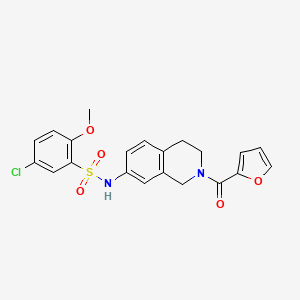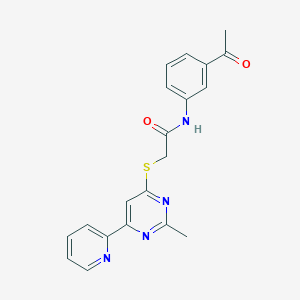
N-(3-acetylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, also known as MPT0B392, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thioacetamide derivative that has been synthesized using a unique method, and it has shown promising results in various studies related to cancer research.
Mechanism of Action
The exact mechanism of action of N-(3-acetylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is not fully understood. However, it has been suggested that it may exert its anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is known to play a crucial role in cancer cell proliferation and survival. This compound has also been found to downregulate the expression of various oncogenes and upregulate the expression of tumor suppressor genes, which further supports its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer therapy. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. Additionally, this compound has been shown to enhance the immune response against cancer cells, which further supports its anti-tumor activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-acetylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is its potent anti-tumor activity against various cancer cell lines. It also has minimal toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for the research on N-(3-acetylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide. One potential direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to conduct more studies on the mechanism of action of this compound and its potential side effects. Additionally, more preclinical and clinical studies are needed to evaluate the efficacy and safety of this compound as a potential cancer therapy. Overall, the future of research on this compound looks promising, and it has the potential to make a significant impact on cancer treatment.
Synthesis Methods
The synthesis of N-(3-acetylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide involves a multi-step process that includes the reaction of 2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine with 3-acetylbenzoyl chloride to form an intermediate product. This intermediate product is then treated with thiourea in the presence of a base, which leads to the formation of the final product. The synthesis method is relatively simple and efficient, and it has been optimized for large-scale production.
Scientific Research Applications
N-(3-acetylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide has been extensively studied for its potential applications in cancer research. It has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-13(25)15-6-5-7-16(10-15)24-19(26)12-27-20-11-18(22-14(2)23-20)17-8-3-4-9-21-17/h3-11H,12H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZDRHKGQXHJEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

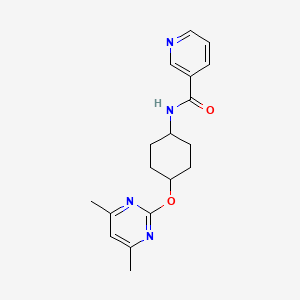
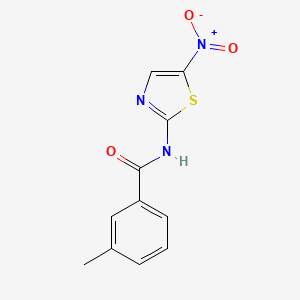
![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2445496.png)
![2-methoxy-4,5-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2445499.png)
![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2445500.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[[5-cyclopropyl-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2445505.png)
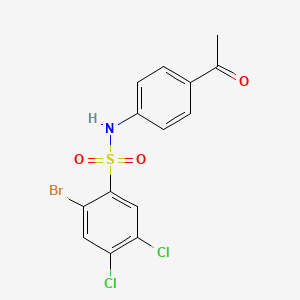
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2445507.png)
![3-((4-chlorophenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2445508.png)
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2445513.png)
